molecular formula C16H17N3O3 B2399065 2-(cyclopropanecarboxamido)-N-(2,3-dimethylphenyl)oxazole-4-carboxamide CAS No. 1351587-61-5

2-(cyclopropanecarboxamido)-N-(2,3-dimethylphenyl)oxazole-4-carboxamide

Cat. No. B2399065
CAS RN: 1351587-61-5
M. Wt: 299.33
InChI Key: AKDJWEIGAKZMGU-UHFFFAOYSA-N
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Description

2-(cyclopropanecarboxamido)-N-(2,3-dimethylphenyl)oxazole-4-carboxamide, also known as CP-690,550, is a potent and selective inhibitor of Janus kinases (JAKs), a family of intracellular enzymes that play a critical role in cytokine signaling. CP-690,550 has been extensively studied for its potential therapeutic applications in various autoimmune diseases, such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease.

Scientific Research Applications

Synthesis and Reactivity

  • Tempering Reactivities with Bidentate Ligands : The reactivity of α-oxo gold carbenes, similar to the intermediates that could be formed from compounds akin to 2-(cyclopropanecarboxamido)-N-(2,3-dimethylphenyl)oxazole-4-carboxamide, can be modulated using bidentate ligands. This approach leads to the efficient synthesis of 2,4-disubstituted oxazoles, suggesting potential in creating diverse molecular architectures through gold catalysis (Luo et al., 2012).

  • Cyclization Mechanisms and Novel Syntheses : Studies on the cyclization of certain precursors to oxazoles reveal insights into mechanistic pathways, such as the carbene mechanistic pathway and the competition between pericyclic and pseudocoarctate pathways. These findings have implications for the synthesis of compounds with structures related to oxazole-4-carboxamide (Kimball et al., 2002).

  • Copper-Catalyzed Intramolecular Cyclization : Research on the intramolecular copper-catalyzed cyclization leading to the synthesis of 2-phenyl-4,5-substituted oxazoles showcases a method to introduce various functional groups into the oxazole ring, highlighting the versatility of oxazole derivatives in chemical synthesis (Kumar et al., 2012).

Structural Analysis and Applications

  • Crystal Structure and Antiproliferative Activity : The crystal structure analysis of a compound structurally related to this compound revealed significant inhibitory activity against certain cancer cell lines, indicating the potential of such structures in medicinal chemistry for anticancer applications (Lu et al., 2021).

properties

IUPAC Name

2-(cyclopropanecarbonylamino)-N-(2,3-dimethylphenyl)-1,3-oxazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O3/c1-9-4-3-5-12(10(9)2)17-15(21)13-8-22-16(18-13)19-14(20)11-6-7-11/h3-5,8,11H,6-7H2,1-2H3,(H,17,21)(H,18,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKDJWEIGAKZMGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)C2=COC(=N2)NC(=O)C3CC3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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